![molecular formula C7H3BrFNO4 B1405407 3-Bromo-5-fluoro-2-nitrobenzoic acid CAS No. 1628556-99-9](/img/structure/B1405407.png)
3-Bromo-5-fluoro-2-nitrobenzoic acid
Overview
Description
3-Bromo-5-fluoro-2-nitrobenzoic acid is a chemical compound with the molecular formula C7H3BrFNO4 and a molecular weight of 264.01 . It is a solid substance at ambient temperature .
Molecular Structure Analysis
The InChI code for 3-Bromo-5-fluoro-2-nitrobenzoic acid is 1S/C7H3BrFNO4/c8-5-2-3(10(13)14)1-4(6(5)9)7(11)12/h1-2H,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
3-Bromo-5-fluoro-2-nitrobenzoic acid is a solid substance at ambient temperature . It has a molecular weight of 264.01 .Scientific Research Applications
Organic Synthesis
3-Bromo-5-fluoro-2-nitrobenzoic acid: is a valuable building block in organic synthesis. Its reactive functional groups make it a versatile reagent for constructing complex molecules. For example, it can undergo substitution reactions where the bromine atom is replaced with other nucleophiles, facilitating the synthesis of a wide range of derivatives .
Pharmaceutical Research
In pharmaceutical research, this compound can be used to create novel drug candidates. Its benzoic acid moiety is a common motif in many drugs, and the additional halogen and nitro groups offer sites for further chemical modifications, potentially leading to new pharmacologically active compounds.
Materials Science
The nitro group of 3-Bromo-5-fluoro-2-nitrobenzoic acid can act as an electron acceptor, making this compound useful in the development of electronic materials. It could be incorporated into polymers or small molecules that form the active layer in organic electronic devices.
Agrochemical Development
Compounds containing halogens and nitro groups are often explored for their potential as agrochemicals3-Bromo-5-fluoro-2-nitrobenzoic acid could serve as a precursor for developing new pesticides or herbicides with unique modes of action .
Dye and Pigment Production
The presence of multiple substituents on the benzene ring of 3-Bromo-5-fluoro-2-nitrobenzoic acid can lead to the formation of dyes and pigments when coupled with appropriate reactants. These compounds can be tailored for specific color properties and stability .
Analytical Chemistry
This compound can be used as a standard or reagent in analytical chemistry to develop new methods for detecting or quantifying other substances. Its unique spectral properties can be advantageous in spectroscopic analysis .
Catalyst Design
The bromine and nitro groups in 3-Bromo-5-fluoro-2-nitrobenzoic acid can act as anchoring points for catalysts. This allows for the design of catalysts that can be easily recovered and reused, enhancing the sustainability of chemical processes .
Bioconjugation Studies
Safety and Hazards
The safety information for 3-Bromo-5-fluoro-2-nitrobenzoic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
Benzoic acid derivatives, such as this compound, are often used in the synthesis of pharmaceuticals and can interact with a variety of biological targets .
Mode of Action
Nitrobenzoic acid derivatives are known to undergo reduction reactions in biological systems, which can lead to the formation of reactive intermediates . These intermediates can then interact with cellular targets, potentially leading to various biological effects.
Biochemical Pathways
Benzoic acid derivatives can participate in various biochemical reactions, including those involving enzymes and receptors
Pharmacokinetics
As a benzoic acid derivative, it is expected to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted in the urine . The bioavailability of this compound would depend on these factors, as well as its physicochemical properties, such as solubility and stability.
Result of Action
Nitrobenzoic acid derivatives can form reactive intermediates that may interact with cellular components, potentially leading to various biological effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromo-5-fluoro-2-nitrobenzoic acid . Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and reactivity. Additionally, the biological environment, including the presence of enzymes and other biomolecules, can influence the compound’s interactions and effects.
properties
IUPAC Name |
3-bromo-5-fluoro-2-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNO4/c8-5-2-3(9)1-4(7(11)12)6(5)10(13)14/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQLAPZDEQXCLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)[N+](=O)[O-])Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-fluoro-2-nitrobenzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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